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Fulacimstat chymase inhibitor preclinical data
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Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

Cat. No.: S528537

Preclinical Profile & Quantitative Data

Fulacimstat (BAY 1142524) is an orally available, potent, and selective inhibitor of chymase, a serine

protease produced by mast cells [1] [2].

Table 1: Key In Vitro Pharmacological Properties of Fulacimstat [3]

Property Description / Value

Drug Type Small molecule [4]
Molecular Formula C23H16F3N30s [3] [4]

CAS Registry No. 1488354-15-9 [3] [4]
Primary Target Human chymase (CMA-1) [1]
ICs0 (Human Chymase) 4 nM [3]

ICso (Hamster Chymase) 3 nM [3]

Mechanism of Action Chymase inhibitor [1] [4]

Table 2: Key In Vivo Efficacy Findings in Preclinical Models [1] [3]
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. . Treatment . L
Disease Model (Species) . Key Efficacy Findings
Regimen
Isoprenaline-induced 1,3,and 10 Dose-dependent reduction of cardiac fibrosis area.
cardiac fibrosis (Hamster) mg/kg
Myocardial Infarction (Ml) 10 mg/kg Reduced end-diastolic pressure, reduced fibrotic

(Hamster)

area, and improved cardiac response to adrenergic
stimulation.

Experimental Protocols & Methodologies

The search results provide details on the key experiments that characterized fulacimstat.

1. High-Throughput Screening (HTS) and Hit Identification

e Objective: To identify initial chymase inhibitor hits from a large compound library [1].
¢ Methodology: An enzymatic HTS was performed using recombinant human chymase and an

angiotensin-based fluorogenic peptide substrate, enabling a fluorescence read-out for activity. Over
2.5 million compounds from the Bayer compound library were tested [1].

¢ Hit Criteria: The resulting hits were evaluated structurally and assessed for selectivity against other
serine proteases like trypsin, plasmin, and thrombin [1].

2. In Vitro Characterization

e Enzymatic Inhibition Assay (ICso Determination)
o Objective: To quantify the potency of fulacimstat against chymase from different species [1]

3].

o Methodology: The assay measured the inhibitor's concentration-dependent reduction of

chymase enzymatic activity. The ICso value (half-maximal inhibitory concentration) was
determined, with lower values indicating higher potency. Activity was tested against human and

hamster chymase to ensure relevance for preclinical models [1] [3].

e X-ray Crystallography

o Obijective: To elucidate the binding mode of the inhibitor to human chymase and guide
structure-based optimization [1].

o Methodology: An X-ray structure of an early screening hit (compound 1) bound to human
chymase was analyzed. This revealed key interactions: the carboxylic acid and a vicinal

carbonyl group formed hydrogen bonds with Lys192 of the enzyme, while the 3-trifluororobenzyl
group fit into the lipophilic S1 pocket [1].
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3. In Vivo Efficacy Studies

¢ Animal Models: Efficacy was primarily demonstrated in hamster models of cardiac injury, as
hamster chymase is pharmacologically similar to the human enzyme [1] [3].
¢ Isoprenaline-Induced Cardiac Fibrosis Model [3]

o Intervention: Fulacimstat was administered at 1, 3, and 10 mg/kg and compared to placebo
and enalapril (20 mg/kg).

o Endpoint: Quantification of cardiac fibrosis area.
e Myocardial Infarction (MI) Model [3]
o Intervention: Fulacimstat was administered at 10 mg/kg.

o Endpoints: Measurement of hemodynamic parameters (end-diastolic pressure), fibrotic area,
and cardiac response to adrenergic stimulation four weeks post-Ml.

Discovery and Optimization Pathway

The discovery of fulacimstat was a systematic chemical optimization journey from a initial screening hit.
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High-Throughput Screening (HTS)
>2.5 M compounds

Click to download full resolution via product page

Mechanism of Action and Therapeutic Shift

The understanding of chymase inhibition's therapeutic value has recently evolved, leading to a significant

shift in focus for fulacimstat.
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From Preclinical Promise to Clinical Application

« Initial Clinical Indication: Fulacimstat was advanced into clinical trials for reducing adverse
cardiac remodeling after myocardial infarction based on strong preclinical efficacy data [1] [5].

¢ Clinical Trial Outcome: A Phase lla trial (CHIARA MIA 2) demonstrated that fulacimstat was safe
and well-tolerated in post-MI patients but did not show a significant effect on improving cardiac
remodeling compared to placebo [5] [6].

¢ New Therapeutic Direction: Despite the initial clinical setback, interest in fulacimstat was revived
by the discovery of chymase's role in inactivating plasmin within blood clots. Chymase inhibitors
like fulacimstat are now considered potential safe profibrinolytic agents for acute thrombosis (e.g.,
stroke, pulmonary embolism) because they may dissolve clots without increasing bleeding risk [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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